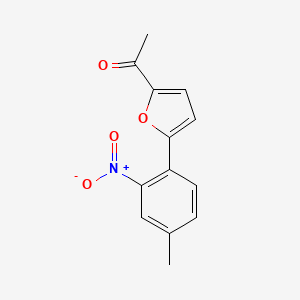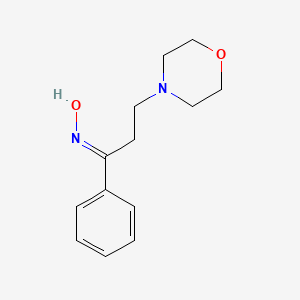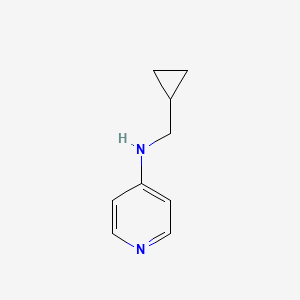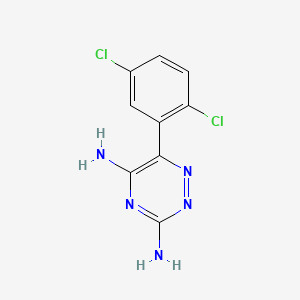
6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,5-dichlorophenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as crystallization, filtration, and distillation are commonly used to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amino groups on the triazine ring can participate in condensation reactions with carbonyl compounds to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazine ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the phenyl ring or the triazine ring.
Applications De Recherche Scientifique
6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other triazine derivatives, which are important in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(2,6-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
- 6-(3,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Uniqueness
6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the triazine ring also contributes to its stability and versatility in various applications.
Propriétés
Numéro CAS |
77668-43-0 |
|---|---|
Formule moléculaire |
C9H7Cl2N5 |
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
6-(2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) |
Clé InChI |
QPXGLZOHUMHCAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(N=C(N=N2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




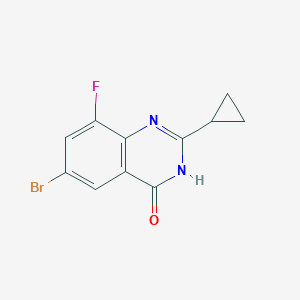

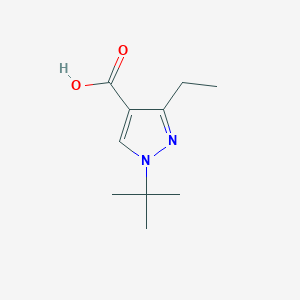
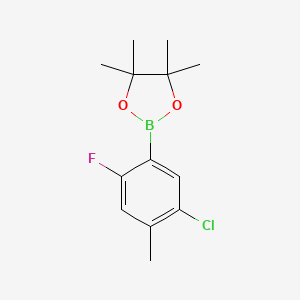
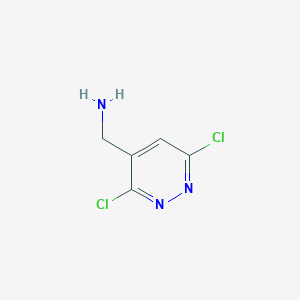
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)

![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
